5-bromo-N-(2-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)furan-2-carboxamide
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Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a furan ring, a pyrazole ring, and a thiophene ring. The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications in various fields such as medicinal chemistry or materials science .
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups all influence a compound’s properties. For example, the presence of a bromine atom in this compound could increase its molecular weight and potentially its reactivity .Scientific Research Applications
Synthesis of Antiprotozoal Agents
Research has highlighted the synthesis of complex molecules derived from furan and thiophene compounds, demonstrating significant antiprotozoal activity. For instance, compounds synthesized from related structures have shown potent in vitro and in vivo activity against Trypanosoma brucei rhodesiense, the causative agent of sleeping sickness, and Plasmodium falciparum, responsible for malaria (Ismail et al., 2004).
Anti-Bacterial Activities
Compounds synthesized from bromophenyl furan carboxamide analogs have been evaluated for their antibacterial properties against drug-resistant strains such as A. baumannii, K. pneumoniae, E. cloacae, and MRSA. The synthesis approach, involving Suzuki-Miyaura cross-coupling, yielded compounds with significant antibacterial activity, validated through computational docking studies and MD simulations (Siddiqa et al., 2022).
Structural and Electronic Analysis
The synthesis of thiophene-based pyrazole amides via catalytic approaches has been explored for their structural and electronic features. Computational applications, including DFT calculations, have provided insights into the electronic structure, NLO properties, and reactivity descriptors of these synthesized compounds. Such studies facilitate the understanding of their potential applications in material science and electronics (Kanwal et al., 2022).
Heterocyclic Compounds Synthesis
Research into the synthesis of heterocyclic compounds based on bromophenyl and furanone derivatives has revealed potential antiviral activities, particularly against the avian influenza virus H5N1. This indicates the role of such synthesized compounds in developing new antiviral agents (Flefel et al., 2012).
Catalytic Synthesis and ADMET Analysis
The catalytic synthesis of chalcone derivatives incorporating furan and thiophene moieties has been investigated for their antioxidant properties. Through ADMET, QSAR, and molecular modeling studies, these compounds have shown promising activity as antioxidant agents, highlighting their potential therapeutic applications (Prabakaran et al., 2021).
Safety and Hazards
Mechanism of Action
Target of Action
It is suggested that similar compounds have been used in the development of novel antidepressants . Therefore, it is possible that this compound may interact with targets involved in mood regulation, such as neurotransmitter receptors or transporters.
Mode of Action
Given its potential role in the treatment of depression, it may interact with its targets to modulate the release or reuptake of certain neurotransmitters .
Biochemical Pathways
It is suggested that depression is a common mood syndrome triggered by the improper release of monoamine neurotransmitters such as noradrenaline, dopamine, and serotonin in the central nervous system with the malfunction of noradrenergic, dopaminergic, and serotonergic systems . Therefore, this compound may influence these pathways.
Result of Action
It is suggested that similar compounds have shown effectiveness in alleviating symptoms and enhancing the quality of life for individuals with moderate to severe depression .
Properties
IUPAC Name |
5-bromo-N-[2-(5-methyl-3-thiophen-2-ylpyrazol-1-yl)ethyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrN3O2S/c1-10-9-11(13-3-2-8-22-13)18-19(10)7-6-17-15(20)12-4-5-14(16)21-12/h2-5,8-9H,6-7H2,1H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMUCFMHUXVONQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCNC(=O)C2=CC=C(O2)Br)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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